N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
This compound features a benzo[d]thiazole core linked via a carboxamide group to a methyl-substituted 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 5-methylisoxazol-3-yl group. The benzo[d]thiazole component may enhance π-π stacking interactions, while the oxadiazole and isoxazole rings contribute to electronic and steric properties that influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c1-8-4-11(19-22-8)14-18-13(23-20-14)6-16-15(21)9-2-3-10-12(5-9)24-7-17-10/h2-5,7H,6H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBNZEFUCLGHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H14N4O3
- Molecular Weight : 298.302 g/mol
- Purity : Typically around 95%.
The structure comprises an isoxazole ring, an oxadiazole ring, and a benzo[d]thiazole moiety, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical biochemical pathways. The unique combination of functional groups enhances its binding affinity to enzymes or receptors. Preliminary studies suggest that it may influence cellular signaling and metabolic pathways .
Potential Targets
- Enzymatic Inhibition : The oxadiazole and isoxazole moieties are known to inhibit specific enzymes, which may include DNA gyrase and topoisomerase IV .
- Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties by inducing apoptosis in cancer cells .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds related to benzothiazole derivatives. For instance, certain derivatives have shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria, with IC50 values ranging from 0.0033 to 0.046 μg/mL against E. coli DNA gyrase .
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiazole derivatives exhibit significant anticancer activities. For example, some derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showing notable cytotoxic effects .
Case Studies
- Study on Antitumor Activity : A recent investigation into novel oxadiazole derivatives revealed that certain compounds exhibited high cytotoxicity against multiple cancer cell lines. The study utilized the MTT assay to evaluate cell viability and demonstrated that the presence of specific functional groups could enhance the anticancer efficacy of these compounds .
- Antibacterial Screening : Another study focused on the synthesis of benzothiazole derivatives that were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds had low frequencies of resistance (FoRs), suggesting their potential as effective antibacterial agents with reduced risk of developing resistance .
Research Findings Summary
Scientific Research Applications
Anticancer Potential
Preliminary studies indicate that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide may exhibit anticancer activity. The isoxazole and oxadiazole components suggest the potential to interact with enzymes or receptors involved in cancer cell proliferation. Research has shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
Compounds containing thiazole and isoxazole moieties have demonstrated antimicrobial activity against various bacterial strains. The unique structure of this compound may enhance its efficacy against pathogens by disrupting microbial cell functions .
Anti-inflammatory Effects
The presence of the isoxazole ring suggests potential anti-inflammatory properties. Compounds in this class have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Synthesis and Modifications
The synthesis of this compound typically involves several steps that allow for the introduction of functional groups that enhance its biological activity. Researchers are exploring various modifications to improve solubility and bioavailability, which are crucial for therapeutic applications .
Case Study 1: Anticancer Mechanism
A study published recently explored the anticancer potential of similar benzothiazole-based compounds. These compounds were found to inhibit tubulin polymerization effectively, indicating a promising pathway for developing new anticancer agents .
Case Study 2: Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to this compound. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Key Observations and Differences
Heterocyclic Core Variations
- Oxadiazole vs. Thiadiazole : The target compound’s 1,2,4-oxadiazole ring (vs. thiadiazole in Compound 6 ) may confer greater metabolic stability due to reduced susceptibility to enzymatic degradation. Thiadiazoles, while structurally similar, exhibit distinct electronic profiles that could alter binding kinetics .
- Benzo[d]thiazole vs. Benzamide : The benzo[d]thiazole moiety in the target compound likely enhances hydrophobic interactions compared to the simpler benzamide in Ligand 10 . This could improve target engagement in hydrophobic binding pockets.
Substituent Effects
- 5-Methylisoxazol-3-yl: This group in the target compound provides a compact, electron-rich heterocycle, contrasting with the bulkier 3-chlorophenyl (Ligand 10) or 4-fluorophenyl (Ligand 11) groups.
- Alkyl vs. Aromatic Chains : SLF1081851 incorporates a decylphenyl group, which likely increases hydrophobicity and alters pharmacokinetics compared to the target compound’s aromatic and heteroaromatic substituents.
Implications for Drug Development
The target compound’s combination of benzo[d]thiazole and methylisoxazole-substituted oxadiazole positions it uniquely among analogs:
- Enhanced Binding Potential: The benzo[d]thiazole’s planar structure may facilitate interactions with aromatic residues in enzyme active sites, while the oxadiazole’s polarity could balance solubility.
- Metabolic Considerations : The absence of hydrolytically labile groups (e.g., ester in Ligand 11 ) might improve metabolic stability compared to carboxylate-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
